3-(4-Methylphenyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Methylphenyl)aniline can be achieved by various methods. For instance, one method involves the direct reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines using NaBH4 in the presence of I2 as a reducing agent .
Molecular Structure Analysis
The molecular formula of 3-(4-Methylphenyl)aniline is C13H13N. Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out using the density functional method .
Chemical Reactions Analysis
3-(4-Methylphenyl)aniline can undergo various chemical reactions. For instance, it can participate in a direct reductive amination reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using NaBH4 in the presence of I2 as a reducing agent .
Physical And Chemical Properties Analysis
3-(4-Methylphenyl)aniline is a colorless to slightly yellow liquid. The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Corrosion Inhibition
(Daoud et al., 2014) explored the synthesis of a compound structurally related to 3-(4-Methylphenyl)aniline and its application as a corrosion inhibitor for mild steel in acidic environments. The study highlights the efficiency of this compound in preventing corrosion, offering potential applications in industrial settings where metal preservation is crucial.
Sensing and Detection
(Jin & Yan, 2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker for aniline exposure in humans. This research underscores the potential of derivatives of 3-(4-Methylphenyl)aniline in creating sensitive and selective sensors for health monitoring and environmental surveillance.
Electroluminescence and Material Science
(Vezzu et al., 2010) investigated tetradentate bis-cyclometalated platinum complexes with ligands derived from N,N-Di(6-phenylpyridin-2-yl)aniline for electroluminescent applications. The study contributes to the development of advanced materials for organic light-emitting diodes (OLEDs), emphasizing the role of aniline derivatives in improving device performance.
Environmental Biotechnology
(Liu et al., 2002) describes the isolation of Delftia sp. AN3, capable of degrading aniline and its derivatives, including 3-(4-Methylphenyl)aniline. This research is pivotal for environmental bioremediation strategies, showcasing the potential for biological methods to manage and mitigate pollution from aniline compounds.
Conductive Polymers
(Dias et al., 2006) explored a copper-catalyzed route to synthesize polyaniline from aniline dimers, offering insights into creating conductive polymers. This work underlines the importance of aniline derivatives in synthesizing materials with significant electrical conductivity, relevant for various electronic applications.
Safety And Hazards
3-(4-Methylphenyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGPGAOVHOANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361409 | |
Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)aniline | |
CAS RN |
400751-16-8 | |
Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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